methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate
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Overview
Description
Methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 5th position and a methyl ester group at the 1st position of the benzopyran ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-1-carboxylate followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated product.
Oxidation Reactions: Oxidation can convert the dihydro-benzopyran ring to a fully aromatic benzopyran ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Reduction: 3,4-dihydro-1H-2-benzopyran-1-carboxylate.
Oxidation: 5-bromo-2H-1-benzopyran-1-carboxylate.
Scientific Research Applications
Methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3,4-dihydro-1H-2-benzopyran-1-carboxylate
- Methyl 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylate
- Methyl 5-iodo-3,4-dihydro-1H-2-benzopyran-1-carboxylate
Uniqueness
Methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate. The bromine atom also imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Properties
CAS No. |
1255207-64-7 |
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Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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